Formal Evidence Gap: No Peer-Reviewed Comparative Bioactivity or Reactivity Data Identified for CAS 1051983-35-7
A systematic search of the peer-reviewed literature, patent databases, and authoritative chemical biology repositories (PubChem, BindingDB, ChEMBL) returned no quantitative biological assay data (IC50, Ki, MIC, etc.), no comparative reactivity yields, and no selectivity profiles for 3-oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone (CAS 1051983-35-7). By contrast, structurally related 3-oxo-2-arylhydrazonopropanals have been utilized as intermediates in the synthesis of antimicrobial nicotinates and pyridazinones, with end-product MIC values reported against Bacillus subtilis (e.g., 8a-h series, 10a-c) [1]. The absence of data for the 2-thienyl variant represents a current knowledge gap, not evidence of inferiority. For a procurement decision, this means that differentiation from close analogs (e.g., 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal hydrazone, CAS 338414-13-4) cannot be quantified for biological target engagement but must rely on the distinct physicochemical and structural identity (C13H12N4OS, MW 272.33 vs. C13H11ClN4OS, MW 306.77) .
| Evidence Dimension | Published quantitative comparator bioactivity/reactivity data |
|---|---|
| Target Compound Data | None identified (0 peer-reviewed records found in PubMed, BindingDB, ChEMBL) |
| Comparator Or Baseline | Closest analogs with published data: 3-oxo-2-arylhydrazonopropanals (aryl = phenyl, 4-tolyl, 4-chlorophenyl, 4-nitrophenyl) used as precursors in BMC Chemistry 2013 |
| Quantified Difference | Not calculable; data absent for target compound |
| Conditions | Systematic literature and database search conducted 2026-05-12 |
Why This Matters
Procurement decisions must be based on the documented structural uniqueness of the thienyl-phenylhydrazono combination until experimental comparative data are generated, and sourcing from a supplier that provides rigorous analytical certification (NMR, HPLC purity) is the primary risk-mitigation strategy.
- [1] Ibrahim, H. M.; Behbehani, H. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chem. Cent. J. 2013, 7, 123. DOI: 10.1186/1752-153X-7-123. View Source
